
syn-Copalyl diphosphate
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Overview
Description
5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9beta,10alpha-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-).
Scientific Research Applications
Biosynthesis of Phytohormones
syn-Copalyl diphosphate serves as a precursor for gibberellins, which are vital plant hormones involved in growth regulation. Studies have shown that the enzyme this compound synthase (OsCyc1) catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) into syn-CDP, which is then converted into gibberellins. The expression of OsCyc1 is significantly induced by environmental stressors like UV light, indicating its crucial role in adaptive responses and growth regulation under adverse conditions .
Phytoalexin Biosynthesis
In addition to gibberellins, syn-CDP is involved in the biosynthesis of phytoalexins, which are antimicrobial compounds that protect plants from pathogens. The production of phytoalexins such as momilactones A and B is directly linked to the activity of this compound synthase. Mutations in the OsCyc1 gene have been shown to impair phytoalexin production, highlighting the importance of syn-CDP in plant defense mechanisms .
Structural and Functional Insights
Recent structural studies using X-ray crystallography and cryo-electron microscopy have provided insights into the oligomeric structures of this compound synthase. These studies revealed that tetramers are the dominant form of the enzyme in solution, although they are not necessary for enzyme activity in vitro. This structural understanding paves the way for enzyme engineering to produce specific diterpene derivatives with desired properties .
Biotechnological Applications
The manipulation of this compound synthase has potential applications in biotechnology. By altering the enzymatic pathways that utilize syn-CDP, researchers can enhance the production of valuable metabolites such as bioactive phytohormones and antimicrobial compounds. This could lead to advancements in agricultural practices by developing crops with improved stress resistance and pathogen defense capabilities .
Case Studies and Research Findings
Properties
Molecular Formula |
C20H36O7P2 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
[(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,20-/m1/s1 |
InChI Key |
JCAIWDXKLCEQEO-HZEYQZKKSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Isomeric SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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